molecular formula C8H8O4 B1585551 Methyl 2,3-dihydroxybenzoate CAS No. 2411-83-8

Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551
CAS No.: 2411-83-8
M. Wt: 168.15 g/mol
InChI Key: DOAJWTSNTNAEIY-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the benzene ring is substituted with two hydroxyl groups at the 2 and 3 positions

Mechanism of Action

Target of Action

Methyl 2,3-dihydroxybenzoate primarily targets the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme is involved in the decarboxylation of 2,3-dihydroxybenzoate, a process that is crucial in various biochemical reactions .

Mode of Action

The interaction of this compound with its target enzyme involves a unique catalytic mechanism. The compound travels through a V-shaped tunnel in the enzyme, and the side chain conformation of a tyrosine residue controls the entry and exit of the compound during reversible reactions . This interaction is direction-dependent, meaning it varies depending on whether the enzyme is undergoing decarboxylation or carboxylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the decarboxylation of 2,3-dihydroxybenzoate . This process is crucial in various biochemical reactions, including the synthesis of certain organic compounds . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with 2,3-dihydroxybenzoate decarboxylase. By influencing the activity of this enzyme, the compound can affect the decarboxylation of 2,3-dihydroxybenzoate, thereby influencing various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the direction of the enzyme catalytic reactions . At different pH values, the forward and reverse reactions could be separated . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Ester derivatives or ethers.

Scientific Research Applications

Methyl 2,3-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its antioxidant properties.

    Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.

Comparison with Similar Compounds

Methyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:

    Methyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups at the 3 and 4 positions, which can affect its reactivity and biological activity.

    Methyl 2,5-dihydroxybenzoate: The hydroxyl groups at the 2 and 5 positions can lead to different chemical and physical properties.

    Methyl 2,6-dihydroxybenzoate: The hydroxyl groups at the 2 and 6 positions can influence its interaction with molecular targets.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJWTSNTNAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178836
Record name Methyl 2,3-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2411-83-8
Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture of 2,3-dihydroxybenzoic acid (5 g), methanol (50 ml) and concentrated sulphuric acid (10 drops) was stirred and heated to 60° C. for 24 hours. The mixture was evaporated and the residue was taken up in ethyl acetate. The organic solution was washed with a saturated solution of sodium bicarbonate, dried over magnesium sulphate and evaporated to give methyl 2,3-dihydroxybenzoate (2.19 g); NMR Spectrum: (CDCl3) 3.95 (s, 3H), 5.7 (s, 1H), 6.8 (t, 1H), 7.15 (d, H), 7.35 (d, H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydroxybenzoic acid (3.8 g, 24.6 mmol) in methanol (300 ml) was treated dropwise with conc. Sulfuric acid (4.2 g) and the resultant solution was heated at reflux temperature overnight. Upon cooling the solvent was evaporated and the residue poured into ice-water. The mixture was extracted with dichloromethane (3×50 ml) and the combined organic fractions dried (Na2SO4) and concentrated to yield a pale tan solid (4.05 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepare a reaction flask with 300 mL methanol and add 30 mL of acetyl chloride, under argon, in an ice bath. Add 2,3-dihydroxy-benzoic acid (21.70 g, 0.1418 mole) and stir while heating at reflux overnight. Chill in an ice bath and bubble through hydrogen chloride gas for about 10 minutes. Heat the mixture and stir at reflux overnight. Cool to ambient temperature, then concentrate to an off-white solid. Dissolve and separate into diethyl ether and water. Isolating the ether portion and extract twice with 250 mL 5% sodium bicarbonate. Separate, wash with brine and dry over magnesium sulfate. Filter and condense on a rotary evaporator to give the title compound as an off-white solid (21.1 g, 99%). m.p. 79°-81° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

To a solution of 2,3-dihydroxybenzoic acid (33.0 g, 214 mmol) in methanol (200 mL) was added sulfuric acid (5.0 mL) and the mixture was refluxed for 14 hours. The solvent was then distilled off under reduced pressure. To that residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 35.0 g of methyl 2,3-dihydroxybenzoate. A mixture of this compound (35.0 g, 208 mmol), ethyl bromoacetate (70.0 g, 420 mmol), and potassium carbonate (58.0 g, 420 mmol) in acetone (400 mL) was stirred for 14 hours, and filtered. The filtrate was concentrated under reduced pressure to provide 58.0 g of the title compound. Yield 80%. Oil.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

50 g of 2,3-dihydroxybenzoic acid in 450 ml of methanol is mixed drop by drop with 50 ml of thionyl chloride at room temperature. Then, the solution is heated for five hours to 60° C. and still stirred overnight at room temperature. The solvent is completely removed in a vacuum, and the remaining oil is taken up in diethyl ether and extracted with saturated sodium bicarbonate solution. After washing with brine, drying with sodium sulfate and removal of the solvent in a vacuum, 46 g of 2,3-dihydroxybenzoic acid-methyl ester is obtained. The latter is mixed in 575 ml of DMF and 20.2 ml of dibromomethane with 56.7 g of potassium carbonate, and it is heated for five hours under argon to 100° C. Then, it is stirred overnight at room temperature. After mixing with water, it is extracted three times with ethyl acetate. The organic phase is washed several times with water and dried on sodium sulfate. The solvent is removed in a vacuum, and 50.2 g of 1,3-benzodioxole-4-carboxylic acid-methyl ester is obtained as a brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 2,3-dihydroxybenzoate's discovery in Garcinia mangostana L.?

A: The identification of this compound in young Garcinia mangostana L. fruits is noteworthy because this is the first reported instance of this compound being found in this plant species []. This discovery contributes to the expanding knowledge of the phytochemical diversity of Garcinia mangostana L., which is known for its edible fruit, the mangosteen.

Q2: How does the antibacterial activity of this compound compare to Methyl gallate?

A: Research indicates that this compound demonstrates comparable or even slightly stronger antibacterial activity against Ralstonia solanacearum compared to Methyl gallate []. This is significant because Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in various crops.

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